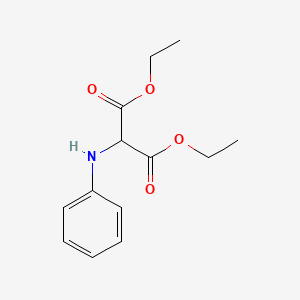

2-Phenylamino-malonic acid diethyl ester

説明

特性

IUPAC Name |

diethyl 2-anilinopropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-3-17-12(15)11(13(16)18-4-2)14-10-8-6-5-7-9-10/h5-9,11,14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEYBBPBTGHLNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00306079 | |

| Record name | Diethyl anilinopropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00306079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6414-58-0 | |

| Record name | 6414-58-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl anilinopropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00306079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenylamino-malonic acid diethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches to 2 Phenylamino Malonic Acid Diethyl Ester and Its Derivatives

Classical and Contemporary Synthetic Routes to Phenylamino (B1219803) Malonate Esters

The preparation of phenylamino malonate esters can be achieved through several established and evolving synthetic pathways. These routes range from direct condensation reactions to the functionalization of pre-existing acid systems and nucleophilic substitution strategies.

Condensation Reactions Involving Aniline (B41778) and Malonate Precursors

Condensation reactions represent a direct approach to forming the phenylamino-malonate scaffold by combining aniline with suitable malonate-derived precursors.

A primary and industrially relevant method for synthesizing the precursor, 2-Phenylaminomethylene-malonic acid diethyl ester, involves the condensation of aniline with diethyl-2-(ethoxymethylene)malonate. This reaction is typically performed by heating the reactants to high temperatures, generally between 140-150°C, for a duration of 2 to 3 hours. The process results in the formation of 2-Phenylaminomethylene malonic acid diethyl ester as a yellow solid, which is often used in subsequent steps without extensive purification. This intermediate is a crucial precursor to obtaining the saturated 2-Phenylamino-malonic acid diethyl ester through reduction.

Multicomponent reactions (MCRs), which involve combining three or more reactants in a single step to form a product containing portions of all reactants, are a cornerstone of modern synthetic efficiency. While MCRs are widely used for generating molecular diversity, specific, well-documented one-pot multicomponent strategies for the direct synthesis of this compound are not extensively reported in literature. However, the principles of MCRs are applied in the synthesis of related heterocyclic structures derived from malonates.

Esterification and Functionalization of Related Acid Systems

An alternative synthetic strategy involves the esterification of a pre-formed acid backbone. This is a fundamental reaction in organic synthesis.

One such method is the direct esterification of phenylmalonic acid. The diethyl ester of phenylmalonic acid can be prepared with an 85% yield by reacting the acid with absolute ethyl alcohol in a benzene (B151609) solution, using anhydrous hydrogen chloride as a catalyst. google.com The reaction is typically conducted at 60°C for 5 hours. google.com Concentrated sulfuric acid can also serve as the esterification catalyst. google.com The resulting diethyl phenylmalonate would subsequently require an amination step to introduce the phenylamino group.

Furthermore, functionalization of the malonate system can be achieved through selective hydrolysis. For instance, Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) in chloroform (B151607) at room temperature can facilitate the selective hydrolysis of malonate diesters to yield the corresponding monoesters, with yields ranging from 40-92%. This allows for the preparation of functionalized malonic acid half-esters that can be used for further derivatization.

Nucleophilic Substitution Strategies

Nucleophilic substitution is a foundational strategy for synthesizing malonate derivatives. The malonic ester synthesis is a classic example, where the α-carbon of a malonic ester is deprotonated to form a nucleophilic enolate, which then attacks an electrophile. organicchemistrytutor.commasterorganicchemistry.comlibretexts.org

The most widely documented route to the title compound's family involves a nucleophilic reaction between aniline and diethyl-2-(ethoxymethylene)malonate. In this reaction, the amino group of aniline acts as a nucleophile, attacking the electron-deficient double bond of the ethoxymethylene malonate, leading to the substitution of the ethoxy group and formation of the enamine derivative, 2-Phenylaminomethylene-malonic acid diethyl ester.

The general malonic ester synthesis follows a distinct pattern:

Enolate Formation : The α-hydrogen of the malonic ester, being acidic due to the two adjacent carbonyl groups, is removed by a base (e.g., sodium ethoxide) to form a stabilized enolate. libretexts.orgorganicchemistrytutor.com

Alkylation : The resulting nucleophilic enolate reacts with an alkyl halide in an Sₙ2 reaction to form a new carbon-carbon bond. libretexts.orgorganicchemistrytutor.com

Hydrolysis and Decarboxylation : The substituted malonic ester can be hydrolyzed to a dicarboxylic acid, which upon heating, readily decarboxylates to yield a substituted carboxylic acid. libretexts.org

Advanced Synthetic Techniques and Reaction Condition Optimization

Modern synthetic chemistry focuses on improving reaction efficiency, selectivity, and environmental footprint. Advanced techniques often involve the use of novel catalysts, alternative energy sources, and optimization of reaction parameters.

For the synthesis of chiral malonates, enantioselective α-alkylation using phase-transfer catalysis (PTC) represents a significant advancement. frontiersin.org This technique allows for the synthesis of optically active products from prochiral starting materials. Optimization of the reaction conditions is critical for achieving high yields and enantioselectivity. For example, in the PTC α-alkylation of a malonate, parameters such as base concentration, solvent, and temperature are fine-tuned. frontiersin.org Lowering the reaction temperature from room temperature to -40°C has been shown to significantly increase enantioselectivity (from 89% ee to 95% ee). frontiersin.org

The following data tables illustrate the comparison of different methods and the optimization of reaction conditions.

Table 1: Comparison of Selected Synthetic Methods

| Method | Key Reagents/Conditions | Yield/Outcome | Advantages | Limitations | Source |

|---|---|---|---|---|---|

| Thermal Condensation | Aniline + Diethyl-2-(ethoxymethylene)malonate, 140-150°C, 2-3 h | High yield of crude intermediate | Scalable, industrially proven | Requires high temperature | |

| Esterification | Phenylmalonic acid + EtOH, HCl, Benzene, 60°C, 5 h | 85% yield of diethyl phenylmalonate | Good yield, uses standard reagents | Requires subsequent amination step | google.com |

| Lewis Acid Mediated Hydrolysis | Diester + BF₃·OEt₂, Chloroform, rt | 40-92% yield of half-esters | Selective hydrolysis, mild conditions | Limited to monoester preparation | |

Table 2: Optimization of Phase-Transfer Catalysis (PTC) Alkylation Conditions

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (% ee) | Source |

|---|---|---|---|---|---|---|---|

| 1 | 50% KOH | Toluene | rt | 24 | 75 | 89 | frontiersin.org |

| 2 | 50% KOH | Toluene | 0 | 24 | 75 | 92 | frontiersin.org |

| 3 | 50% KOH | Toluene | -20 | 24 | 72 | 94 | frontiersin.org |

| 4 | 50% KOH | Toluene | -40 | 30 | 75 | 95 | frontiersin.org |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. A novel microwave-assisted protocol has been developed for the effective α-arylation of diethyl malonate. researchgate.netdoi.org This method facilitates the coupling of various aryl halides with diethyl malonate in significantly reduced reaction times. researchgate.net

The protocol involves mixing the aryl halide, cesium carbonate (Cs₂CO₃), a catalytic amount of copper(II) triflate (Cu(OTf)₂), and 2-picolinic acid in toluene. doi.org The mixture is irradiated in a microwave oven at 90°C for approximately 30 minutes. doi.org This approach is noted for its efficiency and speed compared to conventional heating methods. doi.org The resulting α-aryl malonates are valuable intermediates for synthesizing a variety of heterocyclic compounds. researchgate.net

Table 1: Microwave-Assisted α-Arylation of Diethyl Malonate

| Aryl Halide | Catalyst System | Solvent | Conditions | Reaction Time | Reference |

|---|---|---|---|---|---|

| Aryl Iodides/Bromides | Cu(OTf)₂, 2-Picolinic Acid, Cs₂CO₃ | Toluene | 90°C, Microwave | 30 min | researchgate.net, doi.org |

| Substituted Iodobenzene | Cu(OTf)₂, 2-Picolinic Acid, Cs₂CO₃ | Toluene | 90°C, Microwave | 30 min | researchgate.net |

| 2-Bromopyridine | Cu(OTf)₂, 2-Picolinic Acid, Cs₂CO₃ | Toluene | 90°C, Microwave | 30 min | researchgate.net |

Catalytic Enhancements in Yield and Selectivity

Significant advancements in the synthesis of α-aryl malonates have been achieved through the development of sophisticated catalyst systems, primarily centered around copper. These catalysts offer mild reaction conditions and high functional group tolerance, making them attractive alternatives to harsher traditional methods. acs.orgorganic-chemistry.org

One of the most effective systems involves the use of copper(I) iodide (CuI) as the catalyst, paired with 2-phenylphenol (B1666276) as a ligand and cesium carbonate (Cs₂CO₃) as the base. acs.orgorganic-chemistry.org This reaction is typically performed in a solvent like tetrahydrofuran (B95107) (THF) at around 70°C. acs.org A key aspect of this method is the use of a two-fold excess of diethyl malonate relative to the aryl iodide, which helps to drive the reaction to completion and achieve good to excellent yields. acs.org The use of 2-phenylphenol as a ligand is critical, as it is believed to prevent side reactions and decomposition of the product. organic-chemistry.org

Other successful copper-based catalytic systems include:

CuCl₂/8-Hydroxyquinoline (B1678124): A combination of copper(II) chloride and 8-hydroxyquinoline has been shown to be a general and efficient catalyst for the coupling of aryl bromides with diethyl malonate, providing moderate to good yields. researchgate.net

l-proline (B1679175) N-oxide/CuI: A novel system based on an l-proline derived N-oxide ligand with copper(I) iodide has been developed for the cross-coupling of N- and O-nucleophiles with aryl halides. researchgate.net

These catalytic methods exhibit broad functional group compatibility, a significant advantage over palladium-catalyzed systems which may not be compatible with moieties like aromatic amines (ArNH₂) or alcohols (ArOH). acs.org

Table 2: Comparison of Catalytic Systems for Arylation of Diethyl Malonate

| Catalyst | Ligand | Base | Substrate | Yield | Reference |

|---|---|---|---|---|---|

| Copper(I) Iodide (CuI) | 2-Phenylphenol | Cs₂CO₃ | Aryl Iodides | Good to Excellent | acs.org, organic-chemistry.org |

| Copper(II) Chloride (CuCl₂) | 8-Hydroxyquinoline | Not Specified | Aryl Bromides | Moderate to Good | researchgate.net |

| Copper(I) Iodide (CuI) | l-proline N-oxide | Not Specified | Aryl Iodides/Bromides | Not Specified | researchgate.net |

Mechanistic Investigations of Synthesis Pathways

Understanding the reaction mechanism is crucial for optimizing synthetic protocols. For the synthesis of this compound and its analogues, two primary pathways are of interest: the direct condensation route and the copper-catalyzed arylation of diethyl malonate.

The direct synthesis via condensation of aniline with diethyl 2-(ethoxymethylene)malonate is a straightforward process. This reaction likely proceeds through a nucleophilic attack of the aniline nitrogen onto the electron-deficient carbon of the ethoxymethylene group, followed by the elimination of ethanol (B145695) to form the enamine product, 2-phenylaminomethylene-malonic acid diethyl ester.

The mechanism of the copper-catalyzed arylation of diethyl malonate has been a subject of more detailed investigation. nih.gov It is proposed that the reaction does not proceed via a simple nucleophilic substitution. Instead, the process is believed to involve the in-situ formation of a copper(I) enolate of diethyl malonate as the key active species. nih.gov

Mechanistic studies suggest the following steps:

Formation of the Copper Enolate: Diethyl malonate reacts with the copper(I) catalyst and a base (like Cs₂CO₃) to form a copper(I) diethyl malonate complex.

Oxidative Addition/Coupling: This copper enolate complex then reacts with the aryl halide. While the exact nature of this step is complex, it leads to the formation of the new carbon-carbon bond.

Catalyst Regeneration: The product, diethyl phenylmalonate, is released, and the active copper(I) species is regenerated to continue the catalytic cycle.

Chemical Reactivity and Transformation Studies of 2 Phenylamino Malonic Acid Diethyl Ester and Its Derivatives

Alpha-Carbon Reactivity and Enolate Chemistry

The carbon atom situated between the two carbonyl groups of the malonate structure (the α-carbon) is particularly reactive. The protons attached to this carbon are acidic due to the electron-withdrawing effect of the adjacent ester groups, which stabilize the resulting conjugate base, an enolate anion, through resonance. libretexts.org This enolate is a potent nucleophile and is central to the compound's utility in forming new carbon-carbon bonds.

The enolate generated from 2-phenylamino-malonic acid diethyl ester can readily participate in nucleophilic substitution and addition reactions.

Alkylation: In a process fundamental to the malonic ester synthesis, the enolate anion can be alkylated by reacting it with an alkyl halide through an SN2 mechanism. libretexts.org This reaction is typically initiated by treating the malonate with a suitable base, such as sodium ethoxide, to form the enolate. libretexts.org For instance, the related diethyl phenylmalonate has been successfully alkylated with ethyl bromide or ethyl chloride to produce diethyl ethylphenylmalonate. google.com This process allows for the introduction of a wide variety of alkyl groups at the α-position. The general approach for the alkylation of malonic esters is a cornerstone for synthesizing complex carboxylic acids.

Acylation: The C-acylation of diethyl malonate derivatives with acid chlorides provides a direct route to β-keto esters. A common challenge in this reaction is that the acylated product is typically more acidic than the starting malonate, which can lead to side reactions and lower yields. lookchem.com One effective strategy to overcome this involves using two equivalents of a base. lookchem.com For less acidic malonates, the reaction can be facilitated by using magnesium chloride, which enhances the acidity of the α-proton, enabling the use of milder tertiary amine bases like triethylamine. lookchem.com This method has been successfully applied to acylate diethyl malonate with various acid chlorides, yielding the corresponding acylated products in high yields. lookchem.com Diethyl(phenylacetyl)malonate is an example of such an acylated derivative. chemicalbook.comchemicalbook.com

| Acid Chloride | Base | Additive | Product | Yield (%) | Reference |

| Acetyl chloride | Triethylamine | MgCl₂ | Diethyl acetylmalonate | 91 | lookchem.com |

| Propionyl chloride | Triethylamine | MgCl₂ | Diethyl propionylmalonate | 92 | lookchem.com |

| Isobutyryl chloride | Triethylamine | MgCl₂ | Diethyl isobutyrylmalonate | 95 | lookchem.com |

| Benzoyl chloride | Triethylamine | MgCl₂ | Diethyl benzoylmalonate | 91 | lookchem.com |

Table 1: Representative C-Acylation Reactions of Diethyl Malonate using MgCl₂ and Triethylamine. lookchem.com

The planar nature of the enolate intermediate creates the possibility for stereoselective reactions, where a new stereocenter can be introduced at the α-carbon with control over its configuration. While specific studies on stereoselective transformations of this compound are not extensively detailed, the broader field of malonate chemistry provides relevant examples. Chiral organocatalysts, for instance, have been employed to achieve stereoselectivity in reactions such as the Michael addition of diethyl malonate to nitroalkenes. mdpi.com Furthermore, enzymatic methods have been developed for the enantioselective decarboxylative protonation of substituted malonic acids, demonstrating that biological catalysts can effectively control the stereochemistry of the final product. nih.gov These principles highlight the potential for developing asymmetric syntheses starting from this compound and its derivatives.

Hydrolysis and Decarboxylation Mechanisms

The ester groups of this compound can be cleaved through hydrolysis, and the resulting dicarboxylic acid can subsequently undergo decarboxylation, a key sequence in the synthesis of amino acids and their derivatives.

The conversion of the diester to the corresponding dicarboxylic acid is typically achieved through hydrolysis under either acidic or basic conditions. chemicalbook.com

Base-Catalyzed Hydrolysis (Saponification): This pathway involves heating the ester with an aqueous base, such as sodium hydroxide, to yield the disodium (B8443419) salt of the malonic acid. libretexts.org Subsequent neutralization with a strong acid protonates the carboxylate groups to form the dicarboxylic acid. Unsubstituted diethyl phenylmalonate, for example, can be readily hydrolyzed under these conditions. beilstein-journals.org

Acid-Catalyzed Hydrolysis: The ester can also be hydrolyzed by heating with a strong acid, such as aqueous hydrochloric or sulfuric acid. The reactivity in hydrolysis can be significantly influenced by substituents on the phenyl ring. For example, the related compound diethyl 2-(perfluorophenyl)malonate, which has a strongly electron-withdrawing perfluorophenyl group, proved to be highly resistant to hydrolysis to the corresponding malonic acid under both standard basic and acidic conditions. beilstein-journals.orgbeilstein-journals.orgnih.gov Under harsh basic conditions, it decomposed, while vigorous acid hydrolysis led directly to the decarboxylated product. beilstein-journals.orgbeilstein-journals.org In some complex derivatives of diethyl 2-phenylmalonate, the hydrolysis mechanism has been shown to involve an initial cleavage of one ester group, followed by a decarboxylative fragmentation pathway, rather than a simple double hydrolysis. nih.gov

| Compound | Conditions | Product | Outcome | Reference |

| Diethyl phenylmalonate | NaOH(aq), heat | Phenylmalonic acid | Readily hydrolyzed | beilstein-journals.org |

| Diethyl 2-(perfluorophenyl)malonate | Basic or Acidic | 2-(Perfluorophenyl)malonic acid | Resistant to hydrolysis | beilstein-journals.orgbeilstein-journals.org |

| Diethyl 2-(perfluorophenyl)malonate | HBr/AcOH, heat | 2-(Perfluorophenyl)acetic acid | Hydrolysis with in-situ decarboxylation | beilstein-journals.orgbeilstein-journals.orgnih.gov |

Table 2: Comparison of Hydrolysis Reactivity for Phenylmalonate Derivatives.

Substituted malonic acids are thermally unstable and readily undergo decarboxylation upon heating, where one of the carboxyl groups is eliminated as carbon dioxide. libretexts.org This reaction is a facile process because it proceeds through a cyclic six-membered transition state. The decarboxylation of 2-phenylamino-malonic acid results in the formation of N-phenylglycine. prepchem.comwikipedia.org

This transformation is the final and crucial step of the malonic ester synthesis, which converts an alkylated malonic ester into a substituted acetic acid. In many cases, particularly under vigorous acidic hydrolysis conditions, the intermediate malonic acid is not isolated as it decarboxylates spontaneously. beilstein-journals.orgbeilstein-journals.org The synthesis of 2-(perfluorophenyl)acetic acid from its corresponding diethyl malonate derivative via one-pot hydrolysis and decarboxylation serves as a clear example of this process. beilstein-journals.orgbeilstein-journals.orgnih.gov Recent advancements have also explored photoredox catalysis as a method for the hydrodecarboxylation of malonic acid derivatives, with aryl-substituted malonic acids being particularly suitable substrates. nih.gov

Cyclization and Heterocyclic Annulation Reactions

The structural framework of this compound and its analogs makes them valuable precursors for the synthesis of various heterocyclic ring systems. beilstein-journals.orgnih.gov The combination of the nucleophilic amino group and the electrophilic dicarbonyl moiety allows for intramolecular cyclization reactions.

A prominent example is the Gould-Jacobs reaction, where anilines are condensed with diethyl ethoxymethylenemalonate. nih.gov The resulting intermediate, an anilinomethylenemalonate, undergoes thermal cyclization to produce substituted 4-hydroxyquinolines, which are key intermediates for a wide range of quinolone-based compounds. nih.govmdpi.com 2-Phenylaminomethylene malonic acid diethyl ester is a key precursor in this type of synthesis.

Beyond quinolines, malonate derivatives are broadly used in cyclocondensation reactions with various dinucleophiles. nih.gov For instance, reaction with urea (B33335) leads to the formation of barbiturates, while reaction with hydrazine (B178648) hydrate (B1144303) can yield systems like 1,3,4-benzotriazepines. nih.govresearchgate.net These reactions underscore the role of this compound and related compounds as versatile building blocks in heterocyclic chemistry.

| Malonate Precursor Type | Reactant | Heterocyclic Product | Reaction Name/Type | Reference |

| Anilinomethylenemalonate | (Heat) | Quinolone | Gould-Jacobs Reaction | nih.govmdpi.com |

| Diethyl malonate | Urea | Barbituric Acid | Cyclocondensation | nih.gov |

| Diethyl malonate | 2-Aminopyridine | Pyrido[1,2-a]pyrimidine | Cyclocondensation | nih.gov |

| Substituted aminobenzophenone derivative | Hydrazine hydrate | 1,3,4-Benzotriazepine | Cyclocondensation | researchgate.net |

Table 3: Examples of Heterocyclic Systems Synthesized from Malonate Derivatives.

Formation of Quinoline (B57606) and Pyrimidine (B1678525) Derivatives

This compound and its precursors are key intermediates in the synthesis of quinoline and pyrimidine ring systems, which are significant scaffolds in medicinal chemistry.

One of the classical methods for quinoline synthesis is the Gould-Jacobs reaction. nih.gov This process involves the reaction of anilines with diethyl 2-(ethoxymethylene)malonate to form an intermediate, which is structurally related to this compound. nih.gov This intermediate, an anilinomethylenemalonate, undergoes thermally induced intramolecular cyclization to produce quinolones. nih.gov Subsequent hydrolysis and decarboxylation yield the desired 4-hydroxyquinolines. nih.gov

A more direct approach utilizing a derivative of 2-phenylamino-malonic acid involves the Mn(III)-based oxidative cyclization of 2-(2-(arylamino)ethyl)malonates. nii.ac.jp These starting materials can be prepared in two steps from substituted anilines. nii.ac.jp The key oxidative cyclization step yields 2,3-dihydroquinoline-4,4-dicarboxylates, which can then be decarboxylated to furnish the quinoline core. nii.ac.jp

The synthesis of pyrimidines often involves the condensation of a three-carbon bifunctional component with a compound containing an N-C-N fragment like amidines, ureas, or guanidines. bu.edu.eg Malonic acid derivatives, such as this compound, can serve as the C-C-C fragment. For instance, diethyl malonate reacts with urea in the presence of a base to form barbituric acid, a foundational pyrimidine derivative. While direct use of this compound in this specific reaction is not detailed, its structural similarity suggests its potential as a precursor for substituted pyrimidines. Another route involves the reaction of 2-chloropyrimidine (B141910) derivatives with carbanionic residues generated from malonic acid esters using a strong base like sodium hydride. google.com

Table 1: Synthesis of Quinolines via Gould-Jacobs Reaction This table is interactive and based on generalized findings from the Gould-Jacobs reaction.

| Reactant 1 | Reactant 2 | Key Step | Product Class | Ref |

|---|---|---|---|---|

| Substituted Anilines | Diethyl 2-(ethoxymethylene)malonate | Thermal Cyclization | 4-Hydroxyquinolines | nih.gov |

Synthesis of Pyrroline (B1223166) and Pyrrole (B145914) Scaffolds (e.g., via Aziridine (B145994) Ring Expansion)

The synthesis of pyrrole and pyrroline frameworks from malonate derivatives often proceeds through multi-step sequences, including the renowned Knorr pyrrole synthesis. This method involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl, such as a β-ketoester. wikipedia.org The α-aminoketones are typically generated in situ from the corresponding oximes. wikipedia.org While not a direct reaction of this compound, its derivatives can be conceptually integrated into similar strategies for building substituted pyrroles. wikipedia.orgresearchgate.net For example, functionalized pyrroles can be accessed through the reaction of diallylamines via olefin ring-closing metathesis, followed by in situ oxidative aromatization to yield the pyrrole ring. organic-chemistry.org

A notable strategy for synthesizing five-membered nitrogen heterocycles involves the ring expansion of smaller, strained rings like aziridines. clockss.orgspringernature.com Aziridines, particularly those activated by an electron-withdrawing group on the nitrogen, are versatile intermediates that undergo ring-opening reactions with various nucleophiles. clockss.org The ring expansion of aziridines to form pyrrolidines (the saturated analog of pyrrolines) has been documented. researchgate.net For instance, the reaction of an aziridine with a vinyl carbene can generate an aziridinium (B1262131) ylide intermediate, which rearranges to form a dehydropiperidine scaffold, highlighting the potential of ring expansion strategies to access larger heterocycles as well. springernature.com Although a direct conversion from this compound to an aziridine precursor for ring expansion is not explicitly detailed in the provided sources, the synthesis of aziridine-2-carboxylates is a well-established field, and these compounds are key precursors for such transformations. clockss.orgnih.gov

Table 2: Key Reactions in Pyrrole Synthesis This table is interactive and summarizes common methods for pyrrole synthesis.

| Reaction Name | Reactants | Key Features | Product | Ref |

|---|---|---|---|---|

| Knorr Pyrrole Synthesis | α-Amino-ketone, β-Ketoester | Condensation, cyclization, dehydration | Substituted Pyrrole | wikipedia.org |

| Paal-Knorr Pyrrole Synthesis | 1,4-Dicarbonyl compound, Amine/Ammonia | Condensation, cyclization | Substituted Pyrrole | nih.gov |

Diverse Heterocyclic Systems from Malonate Building Blocks

The utility of this compound and related malonates extends to the synthesis of a wide array of heterocyclic systems beyond quinolines and pyrroles. nii.ac.jp The malonic ester functionality serves as a versatile building block, capable of participating in various cyclization and condensation reactions.

For example, β-enamino esters, which share a similar structural motif with this compound, are valuable precursors for synthesizing pyrazolone (B3327878) and pyridinone derivatives. mdpi.com The reaction of these enamino esters with hydrazines or compounds with active methylene (B1212753) groups can lead to the formation of these six-membered heterocyclic systems. mdpi.com The reactivity is driven by the nucleophilic character of the amino group and the electrophilic nature of the ester and α-carbon positions.

The malonic ester synthesis, a fundamental reaction involving the alkylation of diethyl malonate followed by hydrolysis and decarboxylation to produce substituted acetic acids, underscores the compound's role as a −CH₂COOH synthon. wikipedia.orglibretexts.org This principle can be extended to intramolecular reactions. When a dihalide is used as the alkylating agent, an intramolecular malonic ester synthesis, also known as the Perkin alicyclic synthesis, can occur to form cyclic compounds. wikipedia.org This highlights the potential of appropriately substituted derivatives of this compound to form various carbocyclic and heterocyclic rings.

Other Functional Group Transformations (e.g., Bromination)

Beyond cyclization reactions, the core structure of this compound allows for various functional group transformations. A key reaction is the bromination at the alpha-carbon position, the carbon situated between the two ester carbonyl groups.

The hydrogen atom on this α-carbon is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. Deprotonation by a base generates a stable enolate ion, which can then react with electrophiles. wikipedia.org In the case of bromination, an electrophilic bromine source, such as molecular bromine (Br₂), is used. orgsyn.org The reaction of diethyl malonate with bromine, typically in a solvent like carbon tetrachloride, proceeds readily to yield diethyl bromomalonate. orgsyn.org A slight excess of bromine is often used to ensure complete bromination. orgsyn.org This transformation introduces a valuable handle for further synthetic modifications, as the bromine atom can act as a leaving group in nucleophilic substitution reactions, enabling the introduction of a wide range of other functional groups.

Table 3: Bromination of Diethyl Malonate This table is interactive and outlines the typical conditions for the bromination of diethyl malonate.

| Reactant | Reagent | Solvent | Key Condition | Product | Ref |

|---|

Applications and Advanced Research Frontiers of 2 Phenylamino Malonic Acid Diethyl Ester in Chemical Biology and Materials Science

Versatility as a Key Intermediate in Organic Synthesis

2-Phenylamino-malonic acid diethyl ester, also known as diethyl 2-anilinomalonate, is a highly valued intermediate in the field of organic synthesis. nih.gov Its structural features, particularly the reactive methylene (B1212753) group alpha to two carbonyl functions and the phenylamino (B1219803) substituent, allow for a wide range of chemical transformations. This versatility makes it a crucial building block for constructing more complex molecular architectures. The malonic ester synthesis, a classic reaction in organic chemistry, frequently employs derivatives like this compound to produce substituted acetic acids. wikipedia.orgpatsnap.com The process involves the deprotonation of the alpha-carbon to form a carbanion, which then acts as a nucleophile to attack an alkyl halide. Subsequent hydrolysis and decarboxylation yield the final substituted acid product. wikipedia.orgmasterorganicchemistry.com

The unique structure of this compound makes it an important precursor in the synthesis of various pharmaceutical compounds. It is particularly instrumental in creating heterocyclic systems, which form the core of many bioactive molecules. For instance, its derivatives are used in the synthesis of quinolines and barbiturates. atamanchemicals.com Barbiturates, a class of drugs that act as central nervous system depressants, can be synthesized using malonic acid esters. atamanchemicals.com The reaction of diethyl dialkylmalonates with urea (B33335) is a key step in forming the barbiturate (B1230296) core structure. Furthermore, the compound serves as a foundational element for non-steroidal anti-inflammatory agents and other pharmaceuticals. atamanchemicals.com

| Pharmaceutical Class | Synthetic Application of Malonic Esters |

| Barbiturates | Used in the synthesis of sedative and anticonvulsant drugs. wikipedia.orgatamanchemicals.com |

| Vitamins | Intermediates in the synthesis of vitamins B1 and B6. atamanchemicals.com |

| NSAIDs | Serve as building blocks for various non-steroidal anti-inflammatory agents. atamanchemicals.com |

In the agrochemical sector, derivatives of this compound are explored for their potential as active ingredients in fungicides and pesticides. chemicalbook.com Research has focused on a class of related compounds, diethyl 2-((arylamino)methylene)malonates (DAMMs), which have shown significant antifungal properties. mdpi.com These compounds have been tested against devastating plant pathogens such as Fusarium oxysporum. mdpi.com Studies have demonstrated that certain DAMM derivatives can inhibit the mycelial growth of this fungus with high potency, indicating their potential for development into effective agricultural fungicides. mdpi.com The ability to modify the aryl and amino groups of the core structure allows for the fine-tuning of biological activity to target specific plant pathogens.

The malonic ester synthesis is a powerful method for forming carbon-carbon bonds, enabling the creation of a wide variety of complex organic molecules from relatively simple starting materials. patsnap.com this compound and its analogs are key reagents in this process, effectively serving as a synthetic equivalent (a synthon) for a ⁻CH₂COOH group. wikipedia.org The reaction pathway involves alkylation of the malonic ester, followed by hydrolysis of the ester groups and subsequent thermal decarboxylation. masterorganicchemistry.comyoutube.com This sequence allows for the introduction of various alkyl groups, leading to a diverse range of substituted carboxylic acids. patsnap.com If the alkylation step is repeated before hydrolysis, dialkylated products can be formed, further expanding the molecular complexity achievable through this method. wikipedia.org This makes the synthesis highly adaptable for producing precursors for pharmaceuticals, agrochemicals, and other fine chemicals. patsnap.com

Exploration in Medicinal Chemistry and Biological Activity Research

The structural framework of this compound provides a fertile ground for medicinal chemistry research, leading to the discovery of novel bioactive agents. Its derivatives have been investigated for a range of therapeutic applications, driven by their ability to interact with biological targets like enzymes and fungal cell components.

A significant area of research has been the investigation of diethyl 2-((arylamino)methylene)malonates (DAMMs) as potential antifungal agents. mdpi.com Although often considered intermediates, these compounds themselves have demonstrated notable biological activity. mdpi.com In studies against the plant pathogen Fusarium oxysporum, DAMMs have shown potent inhibition of fungal growth. mdpi.com

The structure-activity relationship (SAR) of these compounds has been a key focus. Research indicates that the nature of the substituent on the aromatic ring significantly influences antifungal efficacy. For example, a study found that DAMMs with an ortho-nitro-substituted or an unsubstituted aromatic ring exhibited the best antifungal results, with IC₅₀ values (the concentration required to inhibit 50% of growth) in the low micromolar to nanomolar range. mdpi.com This highlights the importance of the electronic and steric properties of the aryl group in the molecule's interaction with its fungal target. The mechanism of action is thought to involve the disruption of fungal cell wall synthesis and function, ultimately leading to cell death.

Table of Antifungal Activity for Select DAMM Derivatives against F. oxysporum

| Compound | Aromatic Ring Substituent | IC₅₀ (µM) |

|---|---|---|

| DAMM 2 | ortho-Nitro | 0.013 |

| DAMM 5 | Unsubstituted | 0.013 |

Data sourced from a study on diethyl 2-((aryl(alkyl)amino)methylene)malonates. mdpi.com

Derivatives of this compound are also being explored as modulators of enzyme activity. One area of interest is the inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative diseases like Parkinson's and Alzheimer's disease. nih.gov MAO-B is responsible for the degradation of neurotransmitters such as dopamine. nih.gov

Structure-activity relationship studies on related phenylamino derivatives have shown that modifications to the phenyl ring can significantly impact their MAO-B inhibitory activity. This suggests that the this compound scaffold could be a promising starting point for designing potent and selective MAO-B inhibitors. By inhibiting MAO-B, these compounds could potentially help to alleviate symptoms and slow the progression of neurodegenerative disorders. Research in this area focuses on synthesizing and testing new derivatives to optimize their inhibitory potency and selectivity for MAO-B over the related MAO-A enzyme to minimize side effects. nih.gov

Investigation of Antioxidant and Anti-inflammatory Properties

Research into the biological activities of malonic acid derivatives has revealed potential antioxidant and anti-inflammatory effects. While direct studies on this compound are specific, the broader class of related compounds and the core malonic acid structure provide significant insights.

Antioxidant Activity: Preliminary studies have indicated that compounds structurally similar to this compound possess antioxidant properties, which may help protect against cellular damage. Phenolic compounds, in general, are known to be effective free-radical scavengers due to the ability of the phenolic ring to delocalize a free radical, thereby stabilizing it. mdpi.com The antioxidant capacity of phenolic esters can be influenced by their chemical structure. mdpi.com For instance, modifying the carboxylic acid group of hydroxycinnamic acids into esters has been explored to create amphiphilic antioxidants with altered properties. mdpi.commdpi.com The esterification of phenolic acids can produce phenolipids, which have shown protective effects against LDL oxidation. mdpi.com The phenylamino group in this compound suggests potential for similar free-radical scavenging activity, a hypothesis that warrants further specific investigation.

Anti-inflammatory Properties: The core structure, malonic acid, has been shown to exhibit anti-inflammatory effects. Studies on microglia, the resident immune cells of the central nervous system, have demonstrated that malonic acid can suppress the activation of these cells when stimulated by lipopolysaccharides (LPS). nih.gov Specifically, malonic acid was found to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as interleukin-6 (IL-6) and interleukin-1β (IL-1β). nih.gov The mechanism appears to involve the inhibition of the p38 MAPK/NF-κB signaling pathway. nih.gov While these findings pertain to the parent dicarboxylic acid, they suggest that derivatives like this compound could be investigated for similar anti-inflammatory potential, possibly acting as prodrugs that release malonic acid or by exerting their own unique effects.

Precursors for Anticonvulsants and Other Bioactive Compounds

Malonic esters are highly versatile building blocks in organic synthesis, primarily due to the reactivity of the carbon atom situated between the two carbonyl groups. wikipedia.org This strategic position allows for easy deprotonation to form a stable carbanion, which can then be alkylated. wikipedia.org This classic reaction, known as the malonic ester synthesis, provides a reliable route to a variety of substituted acetic acids and other complex molecules. wikipedia.org

Synthesis of Barbiturates and Anticonvulsants: Historically, malonic esters have been instrumental in the synthesis of barbiturates, a class of drugs that can act as sedatives and anticonvulsants. wikipedia.orgwikipedia.org Diethyl malonate and its derivatives are key starting materials for creating the barbiturate heterocyclic ring system. wikipedia.org For example, diethyl phenylmalonate is a direct precursor in the synthesis of phenobarbital, a widely used anticonvulsant. wikipedia.org The general applicability of the malonic ester synthesis means that this compound can also be considered a potential precursor for novel, substituted bioactive compounds, including new classes of anticonvulsants.

Other Bioactive Compounds: The utility of malonic esters extends beyond barbiturates. They are used in the preparation of a range of medicinally important compounds. wikipedia.org Derivatives of diethyl malonate have also been investigated for their antifungal properties. Studies on diethyl 2-((aryl(alkyl)amino)methylene)malonates, which are structurally related to this compound, have shown them to be potent inhibitors of mycelial growth against pathogens like Fusarium oxysporum. mdpi.com This suggests that this compound could serve as a scaffold for developing new antifungal agents.

| Bioactive Compound Class | Precursor Type | Synthetic Route | Reference |

| Barbiturates (e.g., Phenobarbital) | Diethyl Phenylmalonate | Condensation with urea | wikipedia.orgwikipedia.org |

| Antifungal Agents | Diethyl 2-((arylamino)methylene)malonates | Gould-Jacobs reaction intermediate | mdpi.com |

| Various Pharmaceuticals | Diethyl Malonate | Malonic ester synthesis | wikipedia.org |

Role in Coordination Chemistry and Ligand Development

The structure of this compound contains multiple potential coordination sites, specifically the nitrogen atom of the amino group and the oxygen atoms of the carbonyl groups in the esters. This makes it and its derivatives interesting candidates for use as ligands in coordination chemistry.

Malonamide (B141969) derivatives, which can be synthesized from malonic esters, are known to be effective and selective ligands for extracting lanthanides and actinides. sci-hub.se The design of these malonamides as ligands is based on their multiple coordination sites (nitrogen and oxygen atoms) and their stability in acidic conditions. sci-hub.se Similarly, the parent malonic acid can form binary complexes with various biologically important metal ions such as Ni(II), Cu(II), and Zn(II). jocpr.com

While direct studies on this compound as a ligand are not extensively documented, research on related compounds highlights its potential. For example, perfluorophenyl derivatives of malonates have been shown to act as ligands for heterometallic complexes. The presence of both hard (oxygen) and borderline (nitrogen) donor atoms in this compound suggests it could coordinate with a variety of metal centers, potentially leading to the formation of complexes with interesting catalytic or material properties. The stability of such metal-ligand complexes is influenced by factors like the dielectric constant of the solvent medium. jocpr.com

Contributions to Asymmetric Synthesis and Chiral Auxiliaries

Asymmetric synthesis is a critical area of chemistry for producing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. Malonic esters are common substrates in reactions aiming to create chiral centers. The central carbon of this compound is not a stereocenter because it is bonded to two identical ethoxycarbonyl groups. However, it serves as a prochiral center, meaning that the introduction of a new, different substituent at this position can create a chiral molecule.

One established method for achieving enantioselectivity in the alkylation of malonates is the use of a chiral auxiliary. usm.edu A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate molecule to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed. For malonic esters, chiral auxiliaries such as oxazolidinones have been used to direct alkylation reactions. usm.edu

Although research specifically detailing the use of this compound in this context is limited, the general principles of asymmetric synthesis are applicable. By modifying one of the ester groups or by employing a chiral catalyst, it would be theoretically possible to achieve enantioselective alkylation at the central carbon, leading to chiral amino acid derivatives or other valuable chiral building blocks.

Utilization in Polymer and Material Science Research (e.g., Malonamide Derivatives)

The conversion of malonic esters into malonamide derivatives opens up a pathway to new materials with diverse applications, including in polymer science. Malonamides are typically synthesized by reacting a malonic ester, such as this compound, with an amine. sci-hub.se

These malonamide derivatives are important organic compounds that can serve as monomers or building blocks for more complex structures. sci-hub.se Their utility stems from their multiple coordination sites and their stability. sci-hub.se The properties of the resulting malonamides, and any polymers derived from them, can be tuned by changing the substituents on the nitrogen atoms or at the central carbon. For example, reacting this compound with a diamine could lead to the formation of polyamides.

The ability of malonamides to act as efficient and selective extractors for various metals also points to their potential use in materials designed for environmental remediation or resource recovery. sci-hub.se The synthesis of malonamides from relatively low-cost malonic esters makes this an accessible route to functional materials. sci-hub.se

| Derivative Class | Synthesis from Ester | Potential Application | Reference |

| Malonamides | Reaction with amines | Metal extraction, Building blocks for polymers | sci-hub.se |

| Polyamides | Reaction with diamines | Advanced materials | sci-hub.se |

Computational and Spectroscopic Methodologies in the Study of 2 Phenylamino Malonic Acid Diethyl Ester and Its Derivatives

Quantum Chemical Calculations for Electronic and Steric Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic and steric characteristics of 2-phenylamino-malonic acid diethyl ester and its derivatives. These computational methods allow for the prediction of molecular geometries, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are fundamental to a molecule's reactivity.

Research on related functionalized malonic acid half-esters has utilized DFT calculations to compare theoretical structures with those determined experimentally by X-ray crystallography. researchgate.net For instance, calculations can accurately predict key torsion angles within the molecule, providing a measure of the conformational preferences of the phenylamino (B1219803) and ester groups. researchgate.net

Key Research Findings:

Geometric Optimization: DFT calculations can optimize the molecular geometry, revealing that the phenyl ring typically adopts a planar configuration, while the malonate backbone has significant conformational flexibility due to rotation around single bonds.

Electronic Effects: The electronic properties are heavily influenced by the phenylamino group, which can engage in conjugation with the carbonyl groups of the malonate moiety. This interaction affects the electron density across the molecule.

Steric Hindrance: The two ethoxycarbonyl groups and the phenylamino substituent create a specific steric environment around the central carbon atom. While the central carbon is tetrahedral, the presence of two identical ethoxycarbonyl groups means it is not a stereogenic center in the parent molecule.

Below is a table comparing selected torsion angles for a related malonic acid ester derivative as determined by X-ray crystallography and DFT calculations, illustrating the predictive power of the computational approach. researchgate.net

Table 1: Comparison of Experimental (X-ray) and Calculated (DFT) Torsion Angles for a Malonic Acid Derivative

| Compound Derivative | Torsion Angle Atoms | X-ray Value (°) | DFT Calculated Value (°) |

|---|---|---|---|

| 2-phenylaminomethylene-malonic acid monoethyl ester | C1-N1-C7-C8 | 178.9 | 179.8 |

| 2-phenylaminomethylene-malonic acid monoethyl ester | C2-C1-N1-C7 | -179.5 | -179.9 |

| 2-[(4-Methyl-phenylamino)-methylene]-malonic acid monoethyl ester | C1-N1-C7-C8 | -179.0 | -179.9 |

| 2-[(4-Methyl-phenylamino)-methylene]-malonic acid monoethyl ester | C2-C1-N1-C7 | -179.3 | -179.9 |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide static pictures of molecular conformations, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound in different environments. MD simulations model the movement of atoms and molecules over time, providing a detailed understanding of conformational flexibility.

For a molecule like this compound, key conformational aspects to study include:

Rotation of Ethyl Ester Groups: The two ethyl ester groups can rotate freely, leading to a variety of accessible conformations. MD simulations can map the energy landscape associated with these rotations.

Phenylamino Group Orientation: The orientation of the phenylamino group relative to the malonate backbone is another critical conformational variable that influences intermolecular interactions.

Solvent Effects: Running simulations in different solvents can reveal how the molecular conformation adapts to polar or non-polar environments, which is crucial for understanding its solubility and reactivity in various media.

Although specific MD simulation studies on this compound are not extensively documented in the provided search results, this methodology is standard for analyzing analogous flexible molecules.

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework of the molecule.

Key NMR Features:

¹H NMR: The spectrum would characteristically show signals for the aromatic protons of the phenyl group, a signal for the N-H proton, a signal for the methine (CH) proton on the central carbon, and distinct signals for the methylene (B1212753) (CH₂) and methyl (CH₃) protons of the two ethyl ester groups.

¹³C NMR: The ¹³C NMR spectrum confirms the presence of all 13 unique carbon atoms in the molecule, including the carbonyl carbons of the ester groups, the carbons of the aromatic ring, the central alpha-carbon, and the carbons of the ethoxy groups.

The following table summarizes the expected chemical shifts for the core structure.

Table 2: Typical NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic (C₆H₅) | ~6.5-7.5 |

| ¹H | Amine (NH) | Variable, depends on solvent/concentration |

| ¹H | Methine (CH) | ~4.5-5.0 |

| ¹H | Methylene (O-CH₂) | ~4.2 |

| ¹H | Methyl (CH₃) | ~1.2 |

| ¹³C | Carbonyl (C=O) | ~165-170 |

| ¹³C | Aromatic (C₆H₅) | ~115-150 |

| ¹³C | Methylene (O-CH₂) | ~60 |

| ¹³C | Methine (CH) | ~55-60 |

| ¹³C | Methyl (CH₃) | ~14 |

A key technique used in conjunction with X-ray data is Hirshfeld surface analysis . researchgate.netrsc.org This method allows for the visualization and quantification of intermolecular interactions within the crystal. By mapping different types of atomic contacts (e.g., hydrogen bonds, van der Waals forces), researchers can understand the forces that govern crystal packing. rsc.org

Common Intermolecular Interactions:

Hydrogen Bonding: The N-H group of the phenylamino moiety can act as a hydrogen bond donor, while the carbonyl oxygen atoms of the ester groups can act as acceptors, leading to N-H···O interactions. rsc.org

π-π Stacking: The aromatic phenyl rings can stack on top of each other, an interaction that is important for the stability of the crystal structure. researchgate.net

Analysis of related structures shows that introducing different substituents onto the phenyl ring can significantly alter these intermolecular interactions and, consequently, the crystal packing arrangement. researchgate.netrsc.org

Cheminformatics and Data Mining for Structure-Activity/Property Correlations

Cheminformatics involves the use of computational tools to analyze chemical data, enabling the discovery of structure-activity relationships (SAR) and structure-property relationships (SPR). For this compound and its derivatives, these approaches are vital for predicting biological activity and physicochemical properties.

Public databases like PubChem serve as large repositories of chemical information, including computed properties. nih.govuni.lunih.gov By mining this data, it is possible to correlate structural features with properties like lipophilicity (predicted by XlogP) or molecular size.

Key Applications:

Structure-Activity Relationship (SAR): Studies on related phenylamino derivatives have shown that modifications to the phenyl ring can significantly impact biological activities, such as MAO-B inhibitory activity or antifungal properties. For example, the introduction of electron-withdrawing or electron-donating groups can modulate the compound's potency.

Predicting Physicochemical Properties: Cheminformatics tools can predict a range of properties that are important for chemical synthesis and biological applications.

The table below lists several computed properties for a closely related isomer, 2-phenylaminomethylene-malonic acid diethyl ester, as found in cheminformatics databases. uni.lu

Table 3: Predicted Physicochemical Properties for 2-Phenylaminomethylene-malonic acid diethyl ester (Isomer)

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₇NO₄ | PubChem nih.gov |

| Monoisotopic Mass | 263.11575 Da | PubChem uni.lu |

| XlogP (Lipophilicity) | 3.2 | PubChem uni.lu |

| Predicted CCS ([M+H]⁺, Ų) | 161.2 | PubChem uni.lu |

| Predicted CCS ([M+Na]⁺, Ų) | 165.6 | PubChem uni.lu |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Phenylamino Malonic Acid Diethyl Ester Derivatives

Correlating Structural Modifications with Chemical Reactivity

The chemical behavior of 2-phenylamino-malonic acid diethyl ester is largely dictated by the interplay of its constituent functional groups: the phenylamino (B1219803) moiety, the active methylene (B1212753) group, and the diethyl ester functionalities. Modifications to any of these parts can significantly alter the compound's reactivity, particularly in key transformations such as cyclization reactions.

Derivatives of 2-substituted malonic acids are well-established precursors in the synthesis of a variety of heterocyclic compounds. nih.gov For instance, 2-substituted diethyl malonates can undergo cyclocondensation reactions with 1,3-dinucleophiles at elevated temperatures or in the presence of basic catalysts to form six-membered heterocyclic rings. nih.gov The reactivity in these cyclization reactions is highly dependent on the nature of the substituent at the 2-position. Unreactive malonyl derivatives, such as simple 2-substituted diethyl malonates, often require harsh reaction conditions. nih.gov

The phenylamino group in this compound plays a crucial role in its reactivity, especially in the synthesis of quinoline (B57606) derivatives. The reaction of anilines with diethyl malonates at temperatures below 200°C typically yields malondianilides, whereas at higher temperatures, cyclization to 4-hydroxyquinolones can occur. nih.gov The electronic properties of substituents on the phenyl ring can influence the nucleophilicity of the aniline (B41778) nitrogen and the stability of reaction intermediates, thereby affecting the reaction pathway and yield. For example, the synthesis of diethyl 2-((4-nitroanilino)methylene)malonate, a precursor for several biologically active quinoline derivatives, is achieved through a nucleophilic vinyl substitution reaction between 4-nitroaniline (B120555) and diethylethoxymethylene malonate. nih.gov The electron-withdrawing nitro group impacts the reactivity of the aniline derivative in this transformation.

The reactivity of the malonate ester itself is a critical factor. Less reactive substrates often necessitate the use of more reactive malonyl derivatives, such as malonyl dichlorides or bis(2,4,6-trichlorophenyl) malonates, to achieve cyclization. nih.gov However, the use of more readily available and less hazardous diethyl malonates is often preferred, with reaction conditions being optimized to drive the desired transformation. nih.gov For instance, solvent-free condensation of 2-aminopyridines with diethyl malonate has been shown to be an effective method for the synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. mdpi.com

Rational Design Principles for Enhanced Biological Efficacy

The rational design of novel bioactive molecules is a paramount objective in medicinal chemistry. The this compound scaffold has served as a template for the development of compounds with a range of biological activities, including antifungal and enzyme inhibitory effects.

A notable example of the rational design of derivatives with enhanced biological efficacy is the development of antifungal agents targeting the plant pathogen Fusarium oxysporum. A study on a series of diethyl 2-((aryl(alkyl)amino)methylene)malonates, which are structurally related to this compound, demonstrated that the nature of the substituent on the aryl ring is a key determinant of antifungal potency. mdpi.comrsc.org

The following table presents the half-maximal inhibitory concentrations (IC₅₀) of several derivatives against F. oxysporum, illustrating the structure-activity relationship.

| Compound ID | Aryl Substituent | Yield (%) | IC₅₀ (µM) against F. oxysporum | Antifungal Effect |

| 1 | 4-chlorophenyl | 80 | 2.5 | Fungistatic |

| 2 | 2-nitrophenyl | 96 | 0.013 | Fungicidal |

| 3 | 4-methylphenyl | 74 | 3.5 | Fungistatic |

| 4 | 2,4-dichlorophenyl | 83 | 1.8 | Fungistatic |

| 5 | Phenyl | 85 | 35 | Fungistatic |

| (Data sourced from a study on diethyl 2-((aryl(alkyl)amino)methylene)malonates. mdpi.comrsc.org) |

The data reveals that an ortho-nitro substitution on the aromatic ring (compound 2 ) leads to a significant increase in antifungal activity, with a fungicidal effect, compared to the unsubstituted analog (compound 5 ) and other substituted derivatives. mdpi.comrsc.org This suggests that the electronic and steric properties imparted by the nitro group are crucial for potent inhibition. The rational design approach stemming from these findings would involve further exploration of substituents at the ortho position to optimize interactions with the biological target.

Furthermore, derivatives of 2-phenylamino-malonic acid have been investigated as enzyme inhibitors. The general principle of rational design in this context involves creating molecules that can bind with high affinity and selectivity to the active site of a target enzyme. This is often achieved by incorporating structural motifs that can form specific interactions, such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions, with key amino acid residues in the enzyme's binding pocket. While specific studies on the rational design of this compound derivatives as enzyme inhibitors are not extensively documented in the provided search results, the principles of computer-aided drug design (CADD) are broadly applicable. mdpi.com CADD techniques can be used to model the interaction of these derivatives with target enzymes and to guide the synthesis of new analogs with improved inhibitory potency.

Future Directions and Emerging Research Avenues for 2 Phenylamino Malonic Acid Diethyl Ester Research

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of malonic esters, including 2-Phenylamino-malonic acid diethyl ester, has been a cornerstone of organic chemistry. patsnap.comwikipedia.orglibretexts.org The malonic ester synthesis allows for the creation of a variety of substituted acetic acids. beilstein-journals.org However, future research is increasingly focused on developing greener, more efficient, and scalable synthetic routes.

One promising avenue is the use of novel catalytic systems. For instance, the application of tungsten oxide nanoparticles has shown potential in enhancing the efficiency and yield of malonic ester production through methods like ozonolysis. patsnap.com The primary documented method for preparing the related compound 2-Phenylaminomethylene malonic acid diethyl ester involves the condensation of aniline (B41778) with diethyl-2-(ethoxymethylene)malonate at high temperatures (140-150°C). Future research could focus on identifying catalysts that can facilitate this reaction under milder conditions, thereby reducing energy consumption and the formation of byproducts.

Furthermore, avoiding hazardous reagents is a key aspect of sustainable synthesis. A study on the synthesis of 2-(perfluorophenyl)acetic acid from its corresponding diethyl malonate derivative highlighted a method that avoids the use of toxic cyanides. beilstein-journals.org Similar strategies could be developed for this compound, replacing hazardous materials with more benign alternatives. The development of methods that minimize waste and allow for easy separation and recycling of catalysts will be a significant step forward.

Table 1: Comparison of Synthetic Methodologies

| Methodology | Traditional Approach | Emerging Sustainable Approach |

|---|---|---|

| Reaction | Malonic Ester Synthesis wikipedia.orglibretexts.org | Catalytic Condensation |

| Reagents | Strong bases (e.g., sodium ethoxide), alkyl halides wikipedia.orgmasterorganicchemistry.com | Aniline, diethyl-2-(ethoxymethylene)malonate |

| Conditions | Often requires strong bases and elevated temperatures wikipedia.org | High temperatures (140-150°C), potential for catalytic reduction of temperature |

| Sustainability Focus | High yield but can generate waste and use harsh reagents wikipedia.org | Potential for reduced energy use with catalysis, avoidance of toxic reagents patsnap.combeilstein-journals.org |

Expansion into New Therapeutic Areas and Biological Targets

While derivatives of this compound have shown promise, particularly as antifungal agents against pathogens like Fusarium oxysporum, the full therapeutic potential of this scaffold is yet to be unlocked. Future research is poised to expand its application into new disease areas by exploring its interaction with a wider range of biological targets.

One exciting area of exploration is in antiviral therapies. A recent study detailed the design and synthesis of novel 2-(diphenylmethylidene) malonic acid derivatives as potential triple inhibitors of HIV reverse transcriptase, integrase, and protease. nih.govsemanticscholar.org This suggests that the malonic acid core, when appropriately substituted, can interact with key viral enzymes. Further modification of the phenylamino (B1219803) moiety of this compound could lead to new classes of antiviral agents.

Another area of interest is in neurodegenerative diseases. The structure-activity relationships for some phenylamino derivatives have indicated that modifications on the phenyl ring can significantly impact inhibitory activity against monoamine oxidase B (MAO-B), a key target in diseases like Parkinson's. This opens the door for synthesizing and screening a library of this compound derivatives for their potential as neuroprotective agents. Additionally, the potential antioxidant properties of similar compounds suggest a role in mitigating oxidative stress, a common factor in many chronic diseases. The development of boronic acid derivatives, which have shown broad biological activity, could also be a fruitful avenue for creating new therapeutic agents from this scaffold. mdpi.com

Table 2: Potential Therapeutic Applications and Targets

| Therapeutic Area | Potential Biological Target | Rationale / Supporting Evidence |

|---|---|---|

| Infectious Disease (Antifungal) | Fungal cell wall synthesis | Demonstrated activity against Fusarium oxysporum |

| Infectious Disease (Antiviral) | HIV reverse transcriptase, integrase, protease nih.govsemanticscholar.org | Malonic acid derivatives designed as triple HIV inhibitors nih.gov |

| Neurodegenerative Disease | Monoamine Oxidase B (MAO-B) | Phenylamino derivatives show MAO-B inhibitory activity |

| Oncology / Inflammation | Serine Proteases, Histone Deacetylases mdpi.comunimi.it | Boronic acid and hydroxamic acid derivatives of other scaffolds show activity mdpi.comunimi.it |

Integration with Flow Chemistry and Automated Synthesis

The transition from laboratory-scale synthesis to industrial production often presents significant challenges, including scalability, safety, and consistency. Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a batch, offers solutions to many of these issues. The integration of flow chemistry and automated synthesis represents a significant future direction for the production of this compound and its derivatives.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety, especially for reactions that are highly exothermic or involve hazardous intermediates. researchgate.net For example, the selective reduction of esters to aldehydes, a common transformation in medicinal chemistry, has been successfully demonstrated in a flow system. researchgate.net This technology could be applied to the synthesis or modification of this compound, enabling the rapid and safe production of a wide range of derivatives for screening.

Automated synthesis platforms, combined with flow reactors, can accelerate the drug discovery process by rapidly creating libraries of compounds. unimi.it This high-throughput synthesis allows for the systematic exploration of the chemical space around the this compound scaffold, facilitating the identification of molecules with optimal biological activity. This approach minimizes the time-consuming aspects of traditional batch synthesis and purification, shortening the critical design-make-test-analyze cycle in drug discovery. unimi.it

Advanced Computational Modeling for Predictive Research

In modern drug discovery, computational modeling plays a crucial role in predicting the properties and biological activities of new molecules before they are synthesized. For this compound, advanced computational techniques can guide the design of new derivatives with enhanced therapeutic potential.

Molecular docking is a powerful tool used to predict the binding orientation and affinity of a small molecule to a protein target. As seen in the development of malonic acid-based HIV inhibitors, docking studies can provide insights into how these molecules interact with the active sites of enzymes. nih.govsemanticscholar.org This approach can be used to screen virtual libraries of this compound derivatives against various biological targets, such as MAO-B or viral proteases, to prioritize the most promising candidates for synthesis.

Beyond docking, molecular dynamics (MD) simulations can provide a more dynamic picture of how a ligand interacts with its target over time, offering insights into the stability of the complex and the key interactions that drive binding. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of compounds with their biological activity. A computational study of malonic acid tautomerization highlights the level of detailed structural and energetic information that can be obtained. osti.gov By applying these advanced computational methods, researchers can make more informed decisions, reducing the time and cost associated with the discovery of new drugs based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 2-phenylamino-malonic acid diethyl ester, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves esterification of phenylmalonic acid with ethanol under acidic catalysis (e.g., H₂SO₄) or condensation of ethyl phenylacetate with diethyl carbonate . Key parameters include temperature control (e.g., reflux at 80–100°C) and stoichiometric ratios. For higher yields, azeotropic removal of water using Dean-Stark apparatus is recommended. Monitoring via TLC (toluene:ethyl acetate, 4:1) ensures reaction completion.

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

- Methodology : Use a combination of:

- NMR (¹H/¹³C) to confirm ester groups and phenylamino substituents.

- GC-MS or HPLC (C18 column, acetonitrile/water gradient) for purity assessment .

- FT-IR to identify carbonyl stretches (C=O at ~1740 cm⁻¹) and NH stretches (if present).

- Elemental analysis to verify molecular formula (C₁₃H₁₇NO₄).

Q. How can conflicting reports on physical properties (e.g., melting point, solubility) be resolved?

- Methodology : Reproduce experiments under standardized conditions (e.g., USP/Ph. Eur. guidelines). For solubility discrepancies, test in solvents (water, ethanol, DMSO) at controlled temperatures (25°C ± 0.5°C). Use differential scanning calorimetry (DSC) for precise melting point determination .

Advanced Research Questions

Q. What strategies enable selective alkylation or acylation at the malonic ester’s α-position for derivative synthesis?

- Methodology : Deprotonate the α-hydrogen with a strong base (e.g., LDA or NaH) in anhydrous THF at -78°C. Introduce electrophiles (alkyl halides, acyl chlorides) sequentially. For dual alkylations, ensure steric control by selecting bulky substituents first . Monitor intermediates via LC-MS to avoid over-alkylation.

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months). Analyze samples monthly via HPLC-MS to detect hydrolysis products (e.g., phenylmalonic acid) or oxidation byproducts. Store in amber vials under argon at -20°C to prolong shelf life .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodology : Perform kinetic isotope effect (KIE) studies and DFT calculations to probe transition states. Use deuterated analogs (e.g., CD₃COOC₂H₅) to track proton transfer steps. Compare reactivity with malonic esters lacking the phenylamino group to assess electronic effects .

Q. Can the compound serve as a precursor for bioactive heterocycles (e.g., quinolines or indoles), and what synthetic routes are viable?

- Methodology : Cyclize via acid-catalyzed intramolecular condensation (e.g., reflux in acetic acid with PTSA). For indole derivatives, employ Fischer indole synthesis by reacting with phenylhydrazines under microwave irradiation (100°C, 30 min) . Characterize products via X-ray crystallography to confirm ring closure.

Q. How do steric and electronic effects of the phenylamino group influence crystallization behavior?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。